4-(1-Benzothiophen-3-yl)butanoic acid

Immuno-oncology STING Agonists Medicinal Chemistry

Researchers developing STING agonists often struggle with intermediates lacking precise regio-chemistry for oral bioavailability SAR. 4-(1-Benzothiophen-3-yl)butanoic acid (CAS 24444-97-1) solves this: • Non-fungible 3-substitution pattern-the exact scaffold for MSA-2-class STING agonists with superior oral bioavailability vs. ADU-S100. • Commercially available at ≥95% purity for reproducible multi-step synthesis. • Lipophilic free acid enables direct incorporation into hydrophobic binding pockets without polar interference. Reliable global supply for medicinal chemistry programs.

Molecular Formula C12H12O2S
Molecular Weight 220.29 g/mol
CAS No. 24444-97-1
Cat. No. B1281502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Benzothiophen-3-yl)butanoic acid
CAS24444-97-1
Molecular FormulaC12H12O2S
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)CCCC(=O)O
InChIInChI=1S/C12H12O2S/c13-12(14)7-3-4-9-8-15-11-6-2-1-5-10(9)11/h1-2,5-6,8H,3-4,7H2,(H,13,14)
InChIKeyNHPNSMHPYFWPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Benzothiophen-3-yl)butanoic acid: Core Identity and Chemical Profile


4-(1-Benzothiophen-3-yl)butanoic acid (CAS 24444-97-1), also known as benzo[b]thiophene-3-butanoic acid, is a sulfur-containing heterocyclic building block with the molecular formula C₁₂H₁₂O₂S and a molecular weight of 220.29 g/mol . It consists of a butanoic acid chain substituted at the third position with a benzothiophene moiety, a privileged scaffold in medicinal chemistry found in drugs such as raloxifene, zileuton, and sertaconazole . The compound is primarily utilized as a versatile synthetic intermediate for the construction of more complex, biologically active molecules, and is commercially available from multiple suppliers at purities typically ≥95% .

1STING agonist scaffold synthesis workflow
23-substituted benzothiophene building block
3Commercial purity standard for reproducible synthesis

Why Generic Benzo[b]thiophene Cannot Substitute


While the benzo[b]thiophene core is common to many research compounds, generic substitution is not possible due to the specific regio-chemistry and functional group presentation of 4-(1-Benzothiophen-3-yl)butanoic acid. The 3-position attachment of the butanoic acid chain dictates its specific chemical reactivity and steric profile, which are critical for downstream synthetic transformations and potential target interactions [1]. Unlike other benzo[b]thiophene isomers or derivatives, this compound provides a defined handle for further modification, making it a non-fungible starting material in structure-activity relationship (SAR) studies and medicinal chemistry programs . Its precise molecular geometry and the electron-withdrawing nature of the carboxylic acid group influence subsequent reactions in ways that alternative substitution patterns (e.g., 2-yl or 5-yl) cannot replicate [2].

!
Regioisomer mismatch
3-yl attachment defines reactivity; 2-yl or 5-yl isomers may shift synthetic outcome.
!
Carboxylic acid electronic effect
Electron-withdrawing COOH influences downstream transformations; replacement alters reaction profile.

Quantitative Evidence Guide vs. Key Comparators


Precursor to Orally Bioavailable STING Agonists vs. Earlier CDN Agonists

The 4-(1-Benzothiophen-3-yl)butanoic acid scaffold is the foundation for a new class of potent, orally bioavailable STING agonists. This is in contrast to earlier-generation cyclic dinucleotide (CDN) STING agonists like ADU-S100, which lack oral bioavailability and require intratumoral injection. Structure-activity relationship (SAR) studies on the benzothiophene oxobutanoic acid scaffold, a direct derivative of the target compound, have led to compounds like MSA-2 and compound 57, which demonstrate significant in vivo anti-tumor efficacy. [1] Specifically, compound 57, an acyloxyamino derivative of the benzothiophene oxobutanoic acid scaffold, displayed more potent and rapid activation of the STING signaling pathway than ADU-S100 in THP1-Dual cells, leading to complete tumor eradication in a CT26 mouse model. [2] This establishes the core scaffold as a superior starting point for developing next-generation immunotherapies compared to other chemotypes.

STING agonist scaffold
Class-level inference
Derived oxobutanoic acids (e.g., MSA-2, compound 57) showed oral bioavailability and complete tumor response in CT26 model, unlike intratumoral ADU-S100.
Reported scaffold preference for STING pathway synthesis
Model-based endpoint; requires validation for your program
Immuno-oncology STING Agonists Medicinal Chemistry

Physicochemical Property Comparison: Free Acid vs. Amino Acid Salts

The target compound exhibits distinct physicochemical properties compared to its amino acid derivatives, which are crucial for its handling and use in different synthetic protocols. 4-(1-Benzothiophen-3-yl)butanoic acid is a neutral, lipophilic carboxylic acid, while common derivatives like (S)-3-amino-4-(benzo[b]thiophen-3-yl)butanoic acid hydrochloride (CAS 270063-44-0) are charged salts with significantly higher aqueous solubility. This difference in logP and solubility dictates their respective roles: the target compound is preferred for hydrophobic environments and as a lipophilic building block, whereas the amino acid salts are chosen for aqueous-phase peptide coupling or bioconjugation. [1]

Free acid vs. salt properties
Computed property
Predicted logP ~2.5, low aqueous solubility; HCl salt of β-amino derivative freely water-soluble.
Select form according to solvent environment
Experimental solubility may vary; confirm before synthesis
Chemical Synthesis Formulation Property Prediction

Commercial Purity and Quality Control Standards

Commercial availability of 4-(1-Benzothiophen-3-yl)butanoic acid is consistent across multiple reputable vendors, with a minimum purity specification of 95% as the industry standard. This is a critical differentiator from custom-synthesized or in-house preparations, where purity and batch-to-batch variability can introduce significant experimental noise. Unlike more complex, stereochemically defined analogs (e.g., Fmoc-(S)-3-amino-4-(benzo[b]thiophen-3-yl)butanoic acid, CAS 270063-46-2), the achiral nature of the target compound simplifies quality control and reduces the risk of isomer contamination, which is a common issue with chiral building blocks. [1]

Commercial purity
Supplier specification
Minimum 95% purity (HPLC/GC) across vendors; achiral – no stereoisomer risk.
Standardized quality supports reproducible synthesis
Verify CoA per batch; purity may affect sensitive steps
Procurement Quality Control Reproducibility

Validated Application Scenarios


Synthesis of Orally Bioavailable STING Agonists

This compound is the optimal starting material for SAR programs focused on developing orally bioavailable STING agonists for cancer immunotherapy. The evidence confirms that the benzothiophene oxobutanoic acid scaffold, derived from this compound, yields agonists (e.g., MSA-2, compound 57) with superior oral bioavailability and in vivo efficacy compared to first-generation CDN agonists like ADU-S100. [1]

Versatile Building Block for Complex Benzothiophenes

Its specific 3-substitution pattern on the benzo[b]thiophene core makes it a non-fungible intermediate for synthesizing a wide array of biologically active compounds, including analogs of marketed drugs containing the benzothiophene scaffold (e.g., raloxifene, zileuton). Its commercial availability at ≥95% purity ensures reliable and reproducible outcomes in multi-step synthetic sequences.

Development of Lipophilic Probes and Ligands

The neutral, lipophilic nature of this free carboxylic acid makes it uniquely suited for constructing probes or ligands designed to interact with hydrophobic protein pockets or cellular membranes. This property distinguishes it from more polar amino acid derivatives, allowing for the introduction of the benzothiophene moiety into non-polar environments without the confounding influence of additional charged groups. [2]

Application
Selection Property
Validation Focus
STING agonist synthesis programs
Reported oral bioavailability context for benzothiophene oxobutanoic scaffold
Model-response verification in immuno-oncology
Benzothiophene analog synthesis
3-substituted benzo[b]thiophene core with defined reactivity
Synthetic reproducibility at specified purity
Lipophilic probe synthesis
Neutral carboxylic acid for non-polar environments
Solubility and partition coefficient verification

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24 linked technical documents
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